2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid
Overview
Description
“2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid” is a chemical compound. It has a similar structure to “3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid”, which is available from Sigma-Aldrich . The compound is used as an intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds involves coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent . Another method involves the synthesis of the compound from 1-Methylpiperazine and 4-Formylbenzoic acid . These methods could potentially be adapted for the synthesis of “2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid”.Molecular Structure Analysis
The molecular structure of “2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid” can be inferred from similar compounds. For instance, “3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid” has an empirical formula of C12H17N3O2 .Scientific Research Applications
Synthesis of Anticancer Drugs
2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid: is a key intermediate in the synthesis of Imatinib , a groundbreaking anticancer drug . Imatinib targets specific tyrosine kinases and is used primarily in the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). The compound’s role in the synthesis process is crucial due to its ability to couple with other molecules to form the active drug.
Development of SIRT6 Inhibitors
This compound has been utilized in the development of inhibitors for SIRT6 , a protein implicated in the aging process and associated with metabolic diseases like diabetes . By inhibiting SIRT6, researchers aim to develop therapeutic strategies for treating age-related diseases.
Research on Tyrosine Kinase Inhibition
The compound’s derivatives are potent inhibitors of various tyrosine kinases, which are enzymes that play a significant role in signal transduction processes within cells . These enzymes are often dysregulated in cancer, making them a prime target for new therapeutic agents.
Custom Synthesis Services
The compound is available for custom synthesis services, providing researchers with the ability to procure it for specialized research applications, including the development of novel pharmaceuticals and the study of biochemical pathways .
Advanced Battery Science and Technology
While not directly related to battery technology, the compound’s chemical properties could potentially be applied to the development of new materials for advanced battery science. Its molecular structure may contribute to the synthesis of organic compounds that can be used in energy storage applications .
Novel Para-Aminobenzoic Acid Analogs
Researchers have synthesized novel para-aminobenzoic acid analogs using this compound as a precursor. These analogs have shown promising results in inhibitory activity, indicating potential applications in drug development .
Pharmaceutical Manufacturing
The compound is also involved in the bulk manufacturing of pharmaceuticals. Its role in the synthesis of active pharmaceutical ingredients (APIs) is critical for the production of various medications .
properties
IUPAC Name |
2-amino-5-(4-methylpiperazin-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)9-2-3-11(13)10(8-9)12(16)17/h2-3,8H,4-7,13H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFANXMJCQYGAIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.